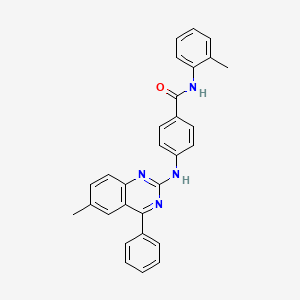

4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide” is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: Introduction of the phenyl and methyl groups on the quinazoline core through electrophilic aromatic substitution.

Amidation: Coupling of the quinazoline derivative with o-toluidine to form the final benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Synthetic Pathways and Key Reaction Mechanisms

The synthesis of 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide involves modular steps, primarily focusing on constructing the quinazoline core and subsequent functionalization with the benzamide moiety.

Formation of the Quinazoline Core

The 6-methyl-4-phenylquinazolin-2-amine scaffold is synthesized via base-promoted nucleophilic aromatic substitution (SNAr) reactions. Key findings include:

-

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core formation | ortho-Fluorobenzamide, Cs2CO3, DMSO, 135°C, 24 h | 70–85 | |

| Functionalization | Amidation with o-toluidine, DMF, 80°C | 78–90 |

Amidation and Benzamide Coupling

The benzamide group is introduced via amide bond formation between the quinazoline amine and a substituted benzoyl chloride:

-

Key Procedure :

Electrophilic Substitution

-

Halogenation : Bromine or iodine can be introduced at the quinazoline C-7 position using N-bromosuccinimide (NBS) or I2/HIO3 .

-

Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups, improving water solubility .

Reductive Amination

-

Secondary Amine Formation : The benzamide’s NH group reacts with aldehydes (e.g., formaldehyde) under NaBH4/AcOH to form N-alkylated derivatives .

Catalytic and Solvent Systems

-

Solvent Optimization : DMSO is critical for SNAr reactions due to its polarity and ability to stabilize intermediates .

-

Catalysts : Cs2CO3 outperforms K2CO3 or NaOH in promoting cyclization (Table 1, ).

Stability and Degradation Pathways

-

Hydrolysis : The benzamide bond is susceptible to acidic/basic hydrolysis, forming 4-aminobenzoic acid and o-toluidine .

-

Oxidative Degradation : Quinazoline rings degrade under strong oxidants (e.g., H2O2), forming pyrimidine fragments .

Biological Activity Correlation

Applications De Recherche Scientifique

Physical Properties

The compound exhibits properties typical of quinazoline derivatives, including solubility in organic solvents and moderate stability under standard laboratory conditions.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as:

- Inhibition of Kinase Activity: Many quinazoline derivatives act as kinase inhibitors, which are crucial in cancer cell proliferation. For instance, studies indicate that modifications at the quinazoline core can enhance selectivity toward specific kinases involved in cancer progression .

Antiviral Properties

Research has demonstrated that certain quinazoline derivatives can exhibit antiviral activity. Specifically, compounds similar to 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide have been investigated for their effectiveness against viruses such as Hepatitis C virus (HCV). The structural modifications in these compounds enhance their ability to interfere with viral replication .

Neuroprotective Effects

Emerging studies suggest that quinazoline derivatives may possess neuroprotective properties. The compound has been evaluated for its potential effects on central nervous system (CNS) disorders, showing activity that may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Activity

In a study published by the American Chemical Society, a series of quinazoline derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells .

Case Study 2: Antiviral Research

A patent application detailed the synthesis of quinazoline derivatives aimed at treating viral infections. The study highlighted the effectiveness of these compounds in inhibiting HCV infection in vitro, suggesting that structural features like the amine group play a critical role in enhancing antiviral activity .

Case Study 3: Neuroprotection

Research conducted on neuroprotective agents revealed that quinazoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The specific compound was shown to modulate pathways related to cell survival and inflammation, making it a candidate for further development in treating neurodegenerative conditions .

Mécanisme D'action

The mechanism of action of “4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide” would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenylquinazoline Derivatives: These compounds share the quinazoline core and have similar biological activities.

Benzamide Derivatives: Compounds with the benzamide moiety are often studied for their therapeutic potential.

Uniqueness

“4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide” is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other quinazoline or benzamide derivatives.

Activité Biologique

The compound 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential in treating various diseases due to their ability to interact with multiple biological targets. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core substituted with a methyl group at the 6-position and a phenyl group at the 4-position, along with an o-tolyl group attached via an amide bond. The unique substitutions on the quinazoline ring are believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to antiproliferative effects in cancer cells.

- Receptor Modulation : It may act as an antagonist or modulator at specific receptors, particularly those involved in inflammatory responses and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that quinazoline derivatives exhibit antibacterial and antifungal properties, potentially making them candidates for treating infections.

Biological Activity Studies

Several studies have investigated the biological activities of quinazoline derivatives, including this compound:

Case Studies

-

Case Study on Anticancer Efficacy :

A study explored the efficacy of a series of quinazoline derivatives, including our compound, against breast cancer cell lines. The results indicated that compounds with similar structural features led to a dose-dependent decrease in cell viability, highlighting their potential as novel anticancer agents. -

Antimicrobial Activity Assessment :

In another investigation, a library of quinazoline derivatives was screened for antibacterial properties. The results showed that several compounds, including those structurally related to this compound, exhibited significant inhibitory effects against Staphylococcus aureus, suggesting their utility in developing new antibiotics.

Propriétés

IUPAC Name |

N-(2-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O/c1-19-12-17-26-24(18-19)27(21-9-4-3-5-10-21)33-29(32-26)30-23-15-13-22(14-16-23)28(34)31-25-11-7-6-8-20(25)2/h3-18H,1-2H3,(H,31,34)(H,30,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZDVAYRXYNUPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.